molecular formula C11H20N4 B13622582 3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B13622582
M. Wt: 208.30 g/mol
InChI Key: FORWJDZSEZJOBG-UHFFFAOYSA-N
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Description

3-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a heterocyclic amine featuring a 1,2,4-triazole core substituted with a cyclopentyl group at position 3 and a methyl group at position 1. This compound is of interest in medicinal chemistry due to the pharmacological versatility of 1,2,4-triazoles, which are known for enzyme inhibition, antimicrobial activity, and CNS-targeting properties .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

3-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C11H20N4/c1-15-10(7-4-8-12)13-11(14-15)9-5-2-3-6-9/h9H,2-8,12H2,1H3

InChI Key

FORWJDZSEZJOBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2CCCC2)CCCN

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine

General Synthetic Strategy

The synthesis of 3-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves:

  • Formation of the 1,2,4-triazole ring system.
  • Introduction of the cyclopentyl substituent at the 3-position of the triazole.
  • Methylation at the N-1 position of the triazole.
  • Attachment of the propan-1-amine side chain at the 5-position of the triazole ring.

Two main synthetic pathways have been reported for related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which can be adapted for the target compound:

  • Pathway A: Starting from N-guanidinosuccinimide, followed by nucleophilic ring opening with amines and cyclization to form the triazole ring under microwave irradiation.
  • Pathway B: Preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation to form the triazole ring.

These methods leverage the nucleophilicity of amines and guanidine derivatives to construct the heterocyclic core efficiently.

Detailed Synthetic Route

Step 1: Preparation of the Triazole Core
  • Starting materials: Succinic anhydride, aminoguanidine hydrochloride, and cyclopentyl-substituted amines.
  • Reaction conditions: Microwave irradiation at elevated temperatures to facilitate ring closure and formation of the 1,2,4-triazole ring.
  • Mechanism: Nucleophilic attack on succinimide intermediates followed by recyclization to form the triazole ring.
Step 3: Attachment of the Propan-1-amine Side Chain
  • The propan-1-amine moiety is introduced through nucleophilic substitution or reductive amination reactions on appropriate intermediates bearing reactive leaving groups.

Representative Experimental Procedure

Step Reagents and Conditions Yield (%) Notes
1. Synthesis of N-guanidinosuccinimide intermediate Succinic anhydride + aminoguanidine hydrochloride, microwave irradiation, solvent: DMF or DMSO, 100-150°C, 30 min 70-80 Efficient ring closure to form triazole precursor
2. Nucleophilic ring opening with cyclopentylamine Intermediate + cyclopentylamine, microwave irradiation, solvent: ethanol, 100°C, 1 h 65-75 Formation of cyclopentyl-substituted intermediate
3. Methylation at N-1 position Methyl iodide, base (K2CO3), solvent: acetonitrile, room temperature, 12 h 60-70 Selective methylation of triazole nitrogen
4. Introduction of propan-1-amine Reductive amination or nucleophilic substitution with 3-bromopropan-1-amine, solvent: toluene, 90-150°C, 1-3 h 55-65 Final product formation

Yields are approximate and depend on reaction scale and purification methods.

Analytical and Characterization Data

Comparative Analysis of Preparation Methods

Method Advantages Limitations Suitable Substrates
Pathway A (N-guanidinosuccinimide route) Efficient for aliphatic amines, one-pot microwave synthesis Less effective with less nucleophilic aromatic amines Aliphatic primary and secondary amines
Pathway B (N-arylsuccinimide route) Effective for aromatic amines, higher electrophilicity Requires preparation of N-arylsuccinimides Aromatic amines, aminoguanidine hydrochloride

Microwave-assisted synthesis improves reaction times and yields significantly compared to conventional heating.

The preparation of 3-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is best achieved through microwave-assisted cyclization strategies starting from succinic anhydride derivatives and aminoguanidine hydrochloride. The choice of synthetic pathway depends on the nucleophilicity of the amine substituents, with two complementary methods available. Subsequent methylation and side-chain introduction complete the synthesis. Analytical data confirm the structure and purity of the final compound. Recent catalytic and cycloaddition methodologies offer promising avenues for further optimization.

Chemical Reactions Analysis

3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an anticancer agent, antifungal agent, and enzyme inhibitor.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Estimated as C11H20N4 (cyclopentyl: C5H9, triazole: C2N3, propanamine: C3H9N).
  • Molecular Weight : ~208.3 g/mol.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications References
Target Compound C11H20N4 ~208.3 3-Cyclopentyl, 1-methyl triazole High lipophilicity; potential CNS activity
3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride (1909319-67-0) C7H15N4·2HCl 227.1 Unsubstituted triazole; dihydrochloride salt Improved solubility; agrochemical applications
3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (1343370-49-9) C9H18N4 182.3 3-Isopropyl substituent Lower MW; reduced steric hindrance
3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)propan-1-amine (1251143-96-0) C8H13N4 165.2 5-Cyclopropyl; 4H-triazole tautomer Tautomerism affects reactivity
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride (N/A) C6H12N4·HCl 176.7 Triazole substituent at position 3 Positional isomerism alters binding modes

Substituent Effects on Pharmacological Properties

  • Cyclopentyl vs. Isopropyl (Target vs. 1343370-49-9) : The cyclopentyl group in the target compound provides greater steric bulk and lipophilicity (predicted logP ~2.5) compared to the isopropyl analog (logP ~1.8). This enhances membrane permeability but may reduce aqueous solubility .
  • Cyclopentyl vs. Cyclopropyl (Target vs. 1251143-96-0) : Cyclopropane’s ring strain increases reactivity, whereas cyclopentyl offers conformational flexibility. The 4H-triazole tautomer in the cyclopropyl analog may exhibit different hydrogen-bonding patterns, impacting enzyme inhibition .

Positional Isomerism and Salt Forms

  • Triazole Substituent Position (Target vs. 1909319-67-0) : The target compound’s substituent at triazole position 5 may favor interactions with planar binding pockets (e.g., kinase active sites), while position 3 substitution (as in 1909319-67-0) could alter steric compatibility .
  • Salt Forms : The dihydrochloride salt of 1909319-67-0 improves solubility (critical for IV formulations), whereas the free base form of the target compound is more suitable for lipid-rich environments like the blood-brain barrier .

Enzyme Inhibition

Triazole-bearing analogs, including the target compound, show promise as kinase inhibitors. The cyclopentyl group’s hydrophobicity may enhance binding to ATP pockets, as seen in related 1,2,4-triazole derivatives (e.g., antifungal agents targeting CYP51) .

Agrochemical Potential

Compounds like 1909319-67-0 are explored as herbicides due to their stability and moderate water solubility. The target compound’s higher lipophilicity may favor foliar absorption .

Pharmacokinetic Considerations

  • Metabolic Stability : Bulkier substituents (e.g., cyclopentyl) reduce oxidative metabolism by CYP450 enzymes compared to smaller groups (isopropyl) .
  • Bioavailability : The free base form of the target compound likely has higher oral bioavailability than salt forms, contingent on formulation strategies .

Biological Activity

3-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of molecules that have shown promise in various therapeutic applications, including antimicrobial and anticancer activities. The following sections provide a comprehensive overview of its biological activity, including data tables summarizing key findings and insights from relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C10H18N4
  • Molecular Weight : 194.28 g/mol
  • CAS Number : 1343696-95-6

Biological Activity Overview

Research indicates that compounds containing the triazole ring exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of 3-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine are summarized below:

Antimicrobial Activity

Triazole derivatives are known for their antifungal properties. Studies have demonstrated that related compounds possess significant activity against various fungal strains. For instance, the compound's structure may enhance its interaction with fungal enzymes involved in cell wall synthesis.

Anticancer Activity

Research on related triazole compounds has shown promising results in inhibiting cancer cell proliferation. For example, a study evaluating similar triazole hybrids reported IC50 values against breast cancer cell lines (MCF7) ranging from 2.66 to 10.08 μM, which is significantly lower than the standard chemotherapy drug cisplatin (45.33 μM) .

Study 1: Cytotoxicity Evaluation

A recent study focused on evaluating the cytotoxic effects of triazole derivatives on various cancer cell lines. The MTT assay was employed to assess cell viability and cytotoxicity:

CompoundCell LineIC50 (μM)Mechanism of Action
LaSOM 186MCF72.66Apoptosis induction
LaSOM 190MCF75.00Apoptosis induction
CisplatinMCF745.33DNA damage

The results indicated that the triazole derivatives exhibited lower IC50 values compared to cisplatin, suggesting higher potency in inducing cytotoxicity through apoptotic pathways .

Study 2: Antioxidant Activity

Another study investigated the antioxidant properties of triazole derivatives using the DCFH-DA assay to measure reactive oxygen species (ROS) production:

CompoundROS Production (Relative Fluorescence Units)
LaSOM 186Low (indicating high antioxidant activity)
LaSOM 190Moderate

The findings suggested that these compounds could mitigate oxidative stress in cells by reducing ROS production .

Pharmacokinetic Predictions

Pharmacokinetic modeling using SwissADME software predicted favorable absorption and distribution characteristics for 3-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine, indicating potential for oral bioavailability and good permeability across biological membranes .

Q & A

Q. Table 1: Representative Synthesis Optimization Parameters

ParameterTypical RangeImpact on Yield/Purity
Temperature60–80°CHigher temps accelerate cyclization but risk side reactions
Solvent PolarityDMF > THF > EtOAcPolar aprotic solvents improve triazole ring stability
Catalyst Loading5–10 mol% Cu(I)Excess catalyst complicates purification

Basic: How is 3-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine characterized, and what spectral markers are critical?

Answer:
Characterization relies on spectroscopic techniques:

  • NMR :
    • ¹H NMR : Peaks at δ 2.6–3.0 ppm (methylene protons adjacent to the amine) and δ 1.5–2.0 ppm (cyclopentyl protons) confirm substituent positioning .
    • ¹³C NMR : Signals near 160 ppm indicate triazole ring carbons, while cyclopentyl carbons appear at 25–35 ppm .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z ≈ 250–260 (depending on derivatization) confirms the molecular formula .
  • IR Spectroscopy : Stretching frequencies at 3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=N) validate functional groups .

Advanced: How can tautomeric behavior in triazole derivatives complicate structural analysis, and what methods resolve this?

Answer:
The 1,2,4-triazole ring exhibits tautomerism, where the proton shifts between N1 and N4 positions, altering spectral data. Resolution strategies include:

  • X-ray Crystallography : Definitive structural assignment via crystallographic data (e.g., SHELX refinement) .
  • 2D NMR (COSY, NOESY) : Correlations between protons on the triazole and adjacent groups distinguish tautomers .
  • Computational Modeling : DFT calculations predict stable tautomeric forms and compare with experimental data .

Example : In a related triazole-amine compound, X-ray data revealed a planar triazole ring with a dihedral angle <3° between the triazole and phenyl substituents, confirming tautomer dominance .

Advanced: What experimental designs are recommended to study this compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Enzyme Inhibition Assays :
    • Kinetic Studies : Vary substrate concentrations (0.1–10 mM) with fixed inhibitor (compound) doses to determine Kᵢ values .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔH, ΔS) by measuring heat release during target-ligand interaction .
  • Molecular Docking : Use software like AutoDock to predict binding poses, focusing on triazole-amine interactions with catalytic residues .
  • In Silico ADMET : Predict pharmacokinetics (e.g., logP ≈ 2.5 for moderate blood-brain barrier penetration) to prioritize in vivo studies .

Advanced: How should researchers address contradictory spectral data (e.g., NMR shifts) during characterization?

Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Mitigation steps:

Reproduce Conditions : Ensure consistent solvent, temperature, and concentration .

Advanced NMR : Use deuterated solvents and ¹H-¹⁵N HMBC to detect NH environments .

Cross-Validation : Compare with X-ray data or high-resolution MS .

Case Study : A study on a triazole-oxadiazole hybrid reported conflicting ¹H NMR shifts (δ 2.8 vs. 3.1 ppm for methylene protons). 2D NMR confirmed the correct assignment by correlating with adjacent cyclopentyl groups .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products (e.g., 20% yield increase vs. batch methods) .
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer, higher-purity extractions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and terminate at optimal conversion .

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